molecular formula C9H13NO B13283331 4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one

4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B13283331
M. Wt: 151.21 g/mol
InChI Key: RKDVAOQXTIJHRG-UHFFFAOYSA-N
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Description

4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmaceutical applications, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes an ethyl group at the 4-position and methyl groups at the 1 and 6 positions of the dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through various methods. One common approach is the Hantzsch reaction, which involves the condensation of ethyl acetoacetate, an aldehyde, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in an appropriate solvent, such as ethanol, and may require a catalyst like europium (III) chloride hexahydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents can also be tailored to meet industrial requirements, ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can yield different dihydropyridine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the dihydropyridine ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Various dihydropyridine derivatives.

    Substitution: Halogenated dihydropyridine compounds.

Scientific Research Applications

4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with calcium channels in biological systems. By blocking these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. This action is particularly significant in the cardiovascular system, where it helps in the management of hypertension and angina .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position and methyl groups at the 1 and 6 positions differentiates it from other dihydropyridine derivatives, potentially leading to unique pharmacological effects and applications.

Biological Activity

4-Ethyl-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS No. 2060057-36-3) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NOC_9H_{13}NO, with a molecular weight of 151.21 g/mol. The structure features a dihydropyridine ring that is pivotal in its biological activity.

Antioxidant Activity

Research indicates that DHPs exhibit significant antioxidant properties. These compounds can act as electron donors, neutralizing free radicals and reducing oxidative stress (OS). The antioxidant activity (AOA) of DHPs has been demonstrated through various assays:

  • Lipid Peroxidation Inhibition : Studies have shown that DHPs can inhibit lipid peroxidation in low-density lipoproteins (LDL) and cell cultures, suggesting protective effects against oxidative damage .
  • Scavenging of Reactive Oxygen Species (ROS) : The ability of DHPs to reduce ROS levels has been documented, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Therapeutic Applications

DHPs are being investigated for their pharmacological potential in various fields:

  • Cardiovascular Health : Due to their calcium channel antagonist properties, DHPs may help manage hypertension and other cardiovascular conditions by modulating calcium ion influx .
  • Neuroprotection : The neuroprotective effects of DHPs against oxidative stress suggest their potential use in treating neurodegenerative diseases .
  • Anticancer Activity : Some studies have reported that DHP derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Study on Antioxidant Properties

A study conducted on various DHP derivatives, including this compound, evaluated their AOA using different in vitro models. The results indicated that these compounds significantly reduced ROS levels and lipid peroxidation at concentrations above 100 µM .

Clinical Implications

In a clinical setting, the use of DHPs has been explored for their role in combination therapies for managing oxidative stress-related conditions. For instance, combining DHPs with traditional antioxidants showed enhanced protective effects against cellular damage induced by oxidative stress .

Comparative Analysis of Biological Activities

CompoundAntioxidant ActivityCalcium Channel ModulationAnticancer Potential
4-Ethyl-1,6-dimethyl-1,2-DHPHighYesModerate
Other DHP DerivativesVariableYesHigh

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-ethyl-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C9H13NO/c1-4-8-5-7(2)10(3)9(11)6-8/h5-6H,4H2,1-3H3

InChI Key

RKDVAOQXTIJHRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=C1)C)C

Origin of Product

United States

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